molecular formula C17H19ClN2O4S2 B2586616 Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895263-11-3

Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2586616
CAS No.: 895263-11-3
M. Wt: 414.92
InChI Key: ARYBVMMZNAFURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H19ClN2O4S2 . It has an average mass of 414.927 Da and a mono-isotopic mass of 414.047485 Da . This compound is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Hydrogen Bonding in Proton-Transfer Compounds

Research on hydrogen bonding in proton-transfer compounds involves the synthesis and structural analysis of compounds including piperazine derivatives. These studies highlight the utility of such compounds in understanding hydrogen-bonding patterns and crystal structures, which are crucial for designing drugs with desired properties and understanding their interactions at the molecular level (Smith, Wermuth, & Sagatys, 2011).

Luminescent and Magnetic Materials

The development of luminescent and magnetic materials using lanthanide(III) salts and piperazine derivatives demonstrates the application of these compounds in creating novel materials. These materials have potential applications in sensors, imaging, and electronics due to their unique optical and magnetic properties (Du, Xu, & Mao, 2006).

Neuropharmacology and Neuroprotective Agents

The synthesis and evaluation of piperazine-containing compounds for enhancing nerve growth factor-induced neurite outgrowth suggest their potential as neuroprotective agents. Such research is vital for developing therapies for neurodegenerative diseases and understanding the molecular mechanisms underlying nerve regeneration (Williams et al., 2010).

Cyclization Reactions in Organic Synthesis

Cyclization reactions to form piperazine-2,5-diones are critical in organic synthesis, showcasing the versatility of piperazine derivatives in synthesizing cyclic compounds. These reactions are fundamental in drug discovery and development, providing a pathway to diverse bioactive molecules (Aboussafy & Clive, 2012).

Anticancer Activity

Research on the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents highlights the potential of these compounds in cancer therapy. Such studies are crucial for discovering new anticancer agents and understanding their mechanisms of action (Turov, 2020).

Properties

IUPAC Name

methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-12-3-4-13(18)11-14(12)19-6-8-20(9-7-19)26(22,23)15-5-10-25-16(15)17(21)24-2/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYBVMMZNAFURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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